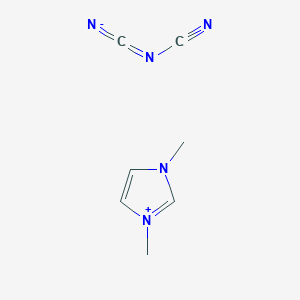

1,3-Dimethylimidazolium dicyanamide

Description

Scope and Significance of Research on 1,3-Dimethylimidazolium (B1194174) Dicyanamide (B8802431)

Research into 1,3-dimethylimidazolium dicyanamide is driven by its promising potential in various fields. Its favorable electrochemical properties, such as high electrical conductivity and a relatively wide electrochemical window, make it a candidate for applications in energy storage devices like batteries and supercapacitors. electrochemsci.org The low viscosity of dicyanamide-based ionic liquids is particularly advantageous for these applications, as it facilitates ion transport and improves device performance. electrochemsci.orgrsc.org

Furthermore, the compound's utility extends to industrial processes. For instance, it has been investigated as a solvent and catalyst in chemical reactions and as an entrainer in separation processes like extractive distillation. alfa-chemistry.comacs.org The ability to fine-tune its properties through modifications of the cation and anion allows for the design of "task-specific" ionic liquids, a key concept in green chemistry aimed at developing more efficient and environmentally benign chemical processes. The significance of research on this compound lies in its potential to contribute to advancements in these and other areas of chemical science and technology.

Evolution of Research Trajectories for Imidazolium-Based Dicyanamide Ionic Liquids

The study of imidazolium-based dicyanamide ionic liquids has evolved significantly over time. Early research focused on the fundamental synthesis and characterization of these compounds, establishing their basic physical and chemical properties. rsc.org This foundational work paved the way for more targeted investigations into their potential applications.

A key trend in the research has been the systematic exploration of how structural variations in the imidazolium (B1220033) cation affect the properties of the resulting ionic liquid. nih.gov For example, studies have compared the properties of this compound with its longer-chain alkyl-substituted counterparts, such as 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([Emim][DCA]) and 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA]). electrochemsci.org These studies have revealed important structure-property relationships, showing, for instance, that shorter alkyl chains on the cation generally lead to lower viscosity and higher conductivity. electrochemsci.org

More recent research has delved into the complex interactions between the ions in these liquids and their behavior in mixtures with other solvents, such as water. acs.orgacs.org Advanced spectroscopic and computational techniques are being employed to gain a deeper understanding of the molecular-level dynamics and their influence on macroscopic properties. nih.govacs.org Additionally, the focus has expanded to include dicationic imidazolium-based ionic liquids, which offer new possibilities for tuning properties and catalytic activity. researchgate.net This ongoing evolution of research continues to uncover new possibilities for the application of imidazolium-based dicyanamide ionic liquids in a wide range of scientific and industrial endeavors.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H9N5 | alfa-chemistry.com |

| Molecular Weight | 163.18 g/mol | alfa-chemistry.com |

| IUPAC Name | cyanoiminomethylideneazanide;1,3-dimethylimidazol-1-ium | alfa-chemistry.com |

| Abbreviation | [C1MIm][DCA] or [Mmim][N(CN)2] | alfa-chemistry.com |

| Viscosity at 303.15 K | 11.98 mPa·s | electrochemsci.org |

| Electrical Conductivity at 303.15 K | 39.34 mS/cm | electrochemsci.org |

Comparison of Electrical Conductivity of Imidazolium-Based Dicyanamide Ionic Liquids at 303.15 K

| Ionic Liquid | Abbreviation | Electrical Conductivity (mS/cm) | Reference |

| This compound | [Mmim][N(CN)2] | 39.34 | electrochemsci.org |

| 1-Ethyl-3-methylimidazolium dicyanamide | [Emim][N(CN)2] | 32.23 | electrochemsci.org |

| 1-Butyl-3-methylimidazolium dicyanamide | [Bmim][N(CN)2] | 13.90 | electrochemsci.org |

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

cyanoiminomethylideneazanide;1,3-dimethylimidazol-1-ium |

InChI |

InChI=1S/C5H9N2.C2N3/c1-6-3-4-7(2)5-6;3-1-5-2-4/h3-5H,1-2H3;/q+1;-1 |

InChI Key |

QMMSBNIKENVPRI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(=[N-])=NC#N |

Origin of Product |

United States |

Synthetic Methodologies and Purity Assessment for 1,3 Dimethylimidazolium Dicyanamide

Established Synthetic Pathways

The synthesis of 1,3-dimethylimidazolium (B1194174) dicyanamide (B8802431) can be achieved through various methods, with anion exchange reactions being a prominent and widely utilized approach.

Anion Exchange Reaction Protocols

A common and efficient method for synthesizing 1,3-dimethylimidazolium dicyanamide involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with a methylating agent, typically a methyl halide, to form a 1,3-dimethylimidazolium halide salt, such as 1,3-dimethylimidazolium chloride. researchgate.net This is followed by an anion exchange reaction where the halide anion is replaced by the dicyanamide anion. researchgate.netrsc.org

This exchange is often facilitated by using an anion exchange resin. researchgate.net The resin is first loaded with the desired dicyanamide anion, and then the 1,3-dimethylimidazolium halide salt solution is passed through the resin column. The halide ions are retained by the resin, and the eluate contains the desired this compound. researchgate.net Another approach involves the metathesis reaction between a 1,3-dimethylimidazolium salt and a dicyanamide salt, such as sodium dicyanamide, in a suitable solvent. rsc.org The resulting halide salt byproduct, often insoluble in the reaction medium, can be removed by filtration.

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for ionic liquids. For this compound, this includes the use of greener solvents and catalysts. digitallibrary.co.in One approach involves the synthesis of 1,3-dimethylimidazolium-2-carboxylate, a zwitterionic salt, which has been shown to be an efficient and recyclable catalyst for certain reactions. rsc.org While not a direct synthesis of the dicyanamide salt, the development of such green catalytic systems highlights the ongoing trend towards more sustainable chemical processes that can be adapted for the synthesis of various ionic liquids. rsc.org

Advanced Characterization Techniques for Composition and Purity

To ensure the quality and suitability of this compound for its intended applications, a suite of advanced analytical techniques is employed to confirm its structure and assess its purity.

Spectroscopic Methods for Structural Confirmation (FT-IR, 1H-NMR, 13C-NMR Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of this compound.

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in the 1,3-dimethylimidazolium cation. The spectrum will show distinct signals for the protons on the imidazolium (B1220033) ring and the methyl groups. For a related compound, 1-allyl-3-methylimidazolium (B1248449) dicyanamide, the methyl protons show a singlet at approximately 3.61 ppm. researchgate.net The chemical shifts and coupling patterns of the ring protons are characteristic of the imidazolium core.

¹³C-NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to probe the carbon skeleton of the molecule. The spectrum will display signals for each unique carbon atom in the 1,3-dimethylimidazolium cation and the dicyanamide anion. Predicted ¹³C-NMR data for the dicyanamide anion in D₂O shows peaks at approximately 151.58 ppm, 129.27 ppm, and 117.64 ppm. hmdb.ca The carbon atoms of the imidazolium ring and the methyl groups will also have characteristic chemical shifts. researchgate.netresearchgate.net

| Technique | Functional Group/Atom | Characteristic Signal/Peak (ppm or cm⁻¹) | Reference |

|---|---|---|---|

| FT-IR | Antisymmetric C≡N stretch (dicyanamide) | ~2130 | acs.org |

| FT-IR | Symmetric C≡N stretch (dicyanamide) | ~2190 | acs.org |

| ¹H-NMR | Methyl protons (cation) | ~3.61 (for a related compound) | researchgate.net |

| ¹³C-NMR | Dicyanamide carbons (predicted in D₂O) | ~151.58, ~129.27, ~117.64 | hmdb.ca |

Elemental Analysis and Water Content Determination (Karl Fisher Titration)

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₇H₉N₅) to verify the elemental composition and purity of the synthesized this compound. alfa-chemistry.com

Karl Fischer Titration: The presence of water can significantly affect the physicochemical properties of ionic liquids. acs.org Karl Fischer titration is the standard method for accurately determining the water content in a sample. mcckf.commt.commetrohm.com This coulometric or volumetric method is highly specific to water and can detect even trace amounts, ensuring the ionic liquid meets the required dryness for specific applications. acs.orgmetrohm.com The water content is often specified in the product details of commercially available ionic liquids, with values typically below 1.0% or even 0.5%. sigmaaldrich.comsigmaaldrich.com

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like ionic liquids. sigmaaldrich.comcenmed.com By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities, such as unreacted starting materials or byproducts from the synthesis. The purity is typically determined by the area percentage of the main peak in the chromatogram. Commercial suppliers often specify a purity of ≥97.0% or ≥98.5% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Molecular and Supramolecular Structural Investigations

Crystalline and Amorphous State Characterization

The solid-state properties of 1,3-Dimethylimidazolium (B1194174) dicyanamide (B8802431), including its crystalline and amorphous forms, have been a subject of scientific inquiry. These investigations provide insights into the material's phase behavior and its tendency to form glasses.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is a powerful technique for elucidating the arrangement of atoms in a crystalline solid. For imidazolium-based ionic liquids, diffraction patterns can reveal the presence of nanoscale ordering. psu.edu In some instances, these patterns show distinct peaks that are dependent on the length of the alkyl chain attached to the imidazolium (B1220033) cation. psu.edu While specific X-ray diffraction data for the crystalline state of 1,3-Dimethylimidazolium dicyanamide was not found in the provided search results, studies on similar ionic liquids, such as those with [BF₄]⁻ anions, show diffraction peaks that indicate spatial correlations. psu.edu For example, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C₄mim][NTf₂]) exhibits diffraction peaks corresponding to anion-anion or cation-cation intervals within its polar network, as well as anion-cation intervals. rsc.org

Analysis of Glass-Forming Abilities and Polymorphism

This compound is recognized for its ability to form a glass, a non-crystalline, amorphous solid, despite the relatively simple structures of its constituent ions. arxiv.orgfigshare.com The glass transition temperature (Tg) is a key characteristic of this behavior, representing the temperature at which the supercooled liquid transforms into a glassy state. academie-sciences.fr The phenomenon of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has also been observed in related imidazolium-based ionic liquids. arxiv.orgfigshare.comrsc.org

Calorimetric measurements and Raman spectroscopy have been instrumental in studying these phase transitions. arxiv.orgfigshare.com For the closely related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([C₂C₁im][N(CN)₂]), studies have identified two distinct crystalline phases. arxiv.orgfigshare.com The low-temperature crystal is associated with a conformation where the ethyl chain of the cation lies in the plane of the imidazolium ring, while the high-temperature crystal corresponds to a non-planar conformation. arxiv.orgfigshare.com This polymorphism is believed to be a factor in the inhibition of crystallization, contributing to the glass-forming ability of the ionic liquid. arxiv.orgfigshare.comrsc.org The delocalization of the anion's preferred positions around the cation, which can adopt different conformations, is thought to hinder the crystallization process upon cooling. arxiv.orgfigshare.com

Table 1: Thermal Properties of Related Imidazolium-Based Ionic Liquids

| Ionic Liquid | Glass Transition Temperature (Tg) | Melting Point (Tm) |

| 1-ethyl-3-methylimidazolium dicyanamide | ~184 K | 270 K |

| Poly(1-ethyl-3-methyl-4-vinylimidazolium) dicyanamide | 19 °C | Not specified |

Note: Data for 1-ethyl-3-methylimidazolium dicyanamide is from calorimetric and Raman spectroscopy studies. arxiv.orgfigshare.com Data for the polymer is from a study on poly(ionic liquids). nih.gov The glass transition for [C₂C₁im][N(CN)₂] occurs upon heating the glassy state. arxiv.orgfigshare.com

Conformational Analysis and Isomerism

The flexibility of the constituent ions, particularly the cation, plays a significant role in determining the structure and properties of ionic liquids. Conformational analysis helps in understanding the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Intermolecular Interactions and Local Ordering

The macroscopic properties of ionic liquids are governed by a complex interplay of intermolecular forces, including hydrogen bonding, which dictates the local arrangement of ions.

Hydrogen Bonding Interactions (C-H…A, C-H…O)

Hydrogen bonding plays a pivotal role in the structure and dynamics of imidazolium-based ionic liquids. acs.org While conventional hydrogen bonds involve a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen, weaker C-H···A (where A is an anion) and C-H···O hydrogen bonds are also significant in these systems. nih.govnih.gov

The hydrogen atoms on the imidazolium ring, particularly at the C2 position (between the two nitrogen atoms), are acidic and can form hydrogen bonds with suitable acceptor sites on the anion or solvent molecules. acs.orgnih.gov These interactions can be detected through spectroscopic techniques like infrared (IR) spectroscopy, where the formation of a hydrogen bond typically leads to a redshift (a shift to lower frequency) of the C-H stretching vibration. nih.gov

In the case of imidazolium-based ionic liquids, the imidazolium C-H groups are generally more favorable sites for hydrogen bonding than the alkyl C-H groups. nih.gov The strength of these interactions can be influenced by the nature of the anion. nih.gov Computational studies using Density Functional Theory (DFT) have shown that for various imidazolium-based ionic liquids, the lowest energy configurations of the ion pair involve hydrogen atoms from the cation forming hydrogen bonds with atoms of the anion. nih.gov The distances between the interacting atoms are characteristic of weak to moderate hydrogen bonds. nih.gov

While direct experimental data on the hydrogen bonding in this compound is not explicitly detailed in the provided search results, the general principles of C-H···N and C-H···O interactions observed in similar imidazolium systems with cyano-containing anions are expected to be relevant. nih.gov The dicyanamide anion, with its nitrogen atoms, provides potential hydrogen bond acceptor sites.

Cation-Anion Interactions and Ion Pairing

The interactions between the 1,3-dimethylimidazolium cation and the dicyanamide anion are fundamental to the properties of this ionic liquid. The dicyanamide anion, [N(CN)₂]⁻, can engage in interactions with the cation through its nitrogen atoms. Studies on related imidazolium-based ionic liquids with the dicyanamide anion have shown that the nature of the cation significantly influences the degree of ion association. nih.gov

Research on 1-ethyl-3-methylimidazolium dicyanamide ([C₂mim][N(CN)₂]) indicates that the rotational dynamics of the dicyanamide anion are largely dictated by its interactions with the cation. acs.org This suggests that the immediate local environment and specific cation-anion pairings are more influential than the bulk properties of the liquid, such as viscosity. acs.org The addition of lithium salts with a common anion to similar imidazolium-based ionic liquids does not significantly perturb the local structure of the cation, implying a stable ion cloud primarily composed of the original anions. nih.gov

The degree of ion pairing can be influenced by the alkyl chain length on the imidazolium cation. An increase in the alkyl chain length leads to a higher degree of ion association, primarily driven by van der Waals interactions between the alkyl chains. nih.gov This increased association, in turn, affects the fluidity and ionic conductivity of the liquid. nih.gov

Table 1: Influence of Alkyl Chain Length on Properties of 1-Alkyl-3-methylimidazolium Dicyanamide Ionic Liquids

| Cation | Ionic Conductivity (S/cm at 25°C) | Degree of Ion Association |

| 1,3-Dimethylimidazolium | 3.6 x 10⁻² | Lower |

| 1-Ethyl-3-methylimidazolium | Lower than dimethyl | Higher |

| 1-Butyl-3-methylimidazolium | Lower than ethyl | Higher |

This table is generated based on the trend described in the source. nih.gov

Influence of Structural Symmetry and Size on Interactions

The symmetry and size of the cation play a crucial role in determining the intermolecular interactions and, consequently, the physical properties of dicyanamide-based ionic liquids. For instance, in a series of ionic liquids with the dicyanamide anion, the 1,3-dimethylimidazolium salt exhibits the highest ionic conductivity. nih.gov This is attributed to its smaller size and potentially more symmetric nature compared to cations with longer alkyl chains.

As the size of the cation increases, for example, by substituting the hydrogen at the 2-position of the imidazolium ring with a methyl group, the cohesive energy of the liquid increases. nih.gov This leads to a decrease in fluidity and ionic conductivity. nih.gov Similarly, increasing the length of the alkyl chain on the imidazolium cation leads to a more pronounced depression of fluidity and ionic conductivity. nih.gov

Studies comparing symmetric and asymmetric 1,3-dialkylimidazolium cations have shown that while the microscopic liquid structure is similar, the intermolecular dynamics differ. acs.org Symmetric cations tend to result in a more "solid-like" local structure. acs.org For a given anion, the distribution constants of ion pairs and the transfer activity coefficients of the single ions increase with the molar volume of the anion. nih.gov

Table 2: Comparison of Properties for Different Imidazolium-Based Dicyanamide Ionic Liquids

| Cation | Key Structural Feature | Impact on Fluidity and Ionic Conductivity |

| 1,3-Dimethylimidazolium | Smallest alkyl chains | Highest fluidity and conductivity |

| 1-Ethyl-3-methylimidazolium | Asymmetric, longer alkyl chain | Decreased fluidity and conductivity |

| 1-Butyl-3-methylimidazolium | Asymmetric, even longer alkyl chain | Further decrease in fluidity and conductivity |

| 1,2,3-Trimethylimidazolium | Methyl group at 2-position | Decreased fluidity and conductivity due to increased cohesive energy |

This table synthesizes information from multiple sources to illustrate the impact of cation structure. nih.govnih.gov

π-π Interactions in Aromatic Systems

The imidazolium ring of the 1,3-dimethylimidazolium cation is an aromatic system, and as such, it can participate in π-π stacking interactions. These noncovalent interactions are significant in determining the structure and properties of imidazolium-based ionic liquids. researchgate.net

In aromatic liquids, π-π interactions can manifest in different geometries. stfc.ac.uk At shorter distances, a preference for parallel, offset stacking is observed, while at larger separations, perpendicular arrangements are more common. stfc.ac.uk For imidazolium-based ionic liquids, chain branching at the 1-position of the cation can lead to an increase in π-π interactions between the imidazolium rings. nih.gov This enhanced interaction is presumed to contribute to the observed depression of fluidity and ionic conductivity. nih.gov

The presence of π-π interactions can be leveraged in analytical applications. For example, the selective separation of imidazolium cations can be achieved using stationary phases with aromatic moieties that promote π-π interactions. researchgate.net Furthermore, computational studies have shown that through-space π-π interactions contribute to the intramolecular stabilization of the imidazolium cation when flanked by other aromatic rings. vu.nl

Thermodynamic Properties and Phase Behavior Research

Thermal Analysis of Phase Transitions

The thermal behavior of 1,3-dimethylimidazolium (B1194174) dicyanamide (B8802431) reveals its tendency to exist as a metastable liquid.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal transitions of ionic liquids. For analogous dicyanamide-based ionic liquids, DSC studies have revealed complex behaviors, including crystallization, glass transitions, and melting phenomena. researchgate.netbohrium.com These studies show that thermal behavior is sensitive to the structure of the cation and the thermal history of the sample, such as the heating and cooling rates used during analysis. researchgate.netbohrium.com

Research indicates that 1,3-dimethylimidazolium dicyanamide exists as a supercooled liquid at room temperature. rsc.org This suggests that its melting point is below ambient temperature and that the liquid state can be maintained even when cooled below its equilibrium freezing point. The term "supercooled liquid" implies that the crystallization process is kinetically hindered, a common feature in ionic liquids where complex ion shapes and charge distribution can impede the formation of an ordered crystal lattice. rsc.org

As a supercooled liquid, this compound is expected to form a glass upon sufficient cooling. The glass transition (Tg) is a characteristic temperature at which a supercooled liquid becomes a vitreous solid, losing its fluid properties without crystallizing. While the existence of a glass transition is implied by its nature as a supercooled liquid, specific values for the glass transition temperature of pure this compound are not detailed in the available research. For similar imidazolium-based ionic liquids with the dicyanamide anion, glass transitions are commonly observed, and the transition temperature is influenced by factors like the length of the alkyl chain on the cation. researchgate.netbohrium.com

Volumetric Properties and Density Studies

The density and molar volume of this compound have been measured, providing key data for its characterization and for understanding its molecular packing.

The density of this compound has been measured at atmospheric pressure (101.3 kPa) across a range of temperatures. electrochemsci.org As temperature increases, the density of the ionic liquid decreases, which is a typical behavior for liquids due to thermal expansion. electrochemsci.org This indicates that the molar volume, which is inversely related to density, increases with temperature.

The molar volume (Vm) can be calculated from the molar mass (M) and the density (ρ) using the formula Vm = M/ρ. Using a molar mass of 163.18 g/mol for this compound, the molar volume shows a clear increasing trend with temperature. electrochemsci.orgalfa-chemistry.com This expansion reflects the increased kinetic energy of the ions, leading to a larger average distance between them. Data on the pressure dependence of the molar volume for this specific ionic liquid is not extensively covered in the reviewed literature.

Table 1: Density and Molar Volume of this compound at Various Temperatures Data sourced from Zheng et al. (2021). electrochemsci.org

| Temperature (K) | Density (ρ) (g/cm³) | Molar Volume (Vm) (cm³/mol) |

| 303.15 | 1.1369 | 143.53 |

| 313.15 | 1.1294 | 144.48 |

| 323.15 | 1.1219 | 145.45 |

| 333.15 | 1.1145 | 146.42 |

| 343.15 | 1.1070 | 147.41 |

| 353.15 | 1.0995 | 148.41 |

Heat Capacity Measurements and Analysis

Heat capacity is a fundamental thermodynamic property that quantifies the amount of heat required to raise the temperature of a substance. For ionic liquids, heat capacity data is vital for applications involving heat transfer.

While specific experimental data for the heat capacity of this compound were not found in the surveyed literature, studies on homologous series of imidazolium-based ionic liquids provide general trends. For instance, research on 1-alkyl-3-methylimidazolium ionic liquids shows that heat capacity values tend to increase as the length of the alkyl side chain on the cation increases. researchgate.net Furthermore, the nature of the anion also plays a significant role, with dicyanamide-based ionic liquids showing different heat capacity values compared to those with anions like bis(trifluoromethylsulfonyl)imide or trifluoromethanesulfonate. researchgate.net

Solubility Phenomena in this compound Systems

Gas Solubility (e.g., CO₂ Absorption)

The absorption of gases, particularly carbon dioxide (CO₂), is a key area of investigation for ionic liquids due to their potential application in carbon capture technologies. Research indicates that the anion of the ionic liquid has the most significant impact on CO₂ solubility. nih.gov For dicyanamide-based ionic liquids, including this compound, studies have been conducted to determine their efficiency in gas separations. dtu.dkroco.global

Experimental data on CO₂ solubility in the related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([emim][DCA]) show a nearly linear increase with pressure, which is characteristic of physical absorption. acs.org The solubility decreases as temperature increases, an expected trend for the exothermic process of CO₂ absorption. acs.org While specific data for this compound is part of broader studies, the general behavior is expected to be similar. dtu.dk The interaction between CO₂ and the dicyanamide anion is a key factor in its absorption capacity. nih.govacs.org

Solubility of Organic and Inorganic Solutes

This compound has been explored as a solvent for various organic and inorganic compounds. Its utility extends to extractive distillation processes for separating organic mixtures. chemicalbook.com For instance, the related 1-ethyl-3-methylimidazolium dicyanamide has been shown to be an effective entrainer in the extractive distillation of acetone (B3395972) and methanol (B129727) mixtures. acs.org

The solubility of inorganic salts in systems containing dicyanamide-based ionic liquids has also been investigated. Studies on aqueous two-phase systems (ATPS) formed by 1-dodecyl-3-methylimidazolium (B1224283) dicyanamide with salts like sodium carbonate (Na₂CO₃), sodium sulfate (B86663) (Na₂SO₄), and potassium dihydrogen phosphate (B84403) (KH₂PO₄) show that increasing the salt concentration enhances phase separation. ijcce.ac.irresearchgate.net This highlights the potential of these ionic liquids in extraction and separation processes involving inorganic solutes.

Solubility of Biomolecules (e.g., Sugar Alcohols)

The dissolution of biomolecules, such as sugar alcohols, in ionic liquids is a growing field of interest for biorefining applications. cohlife.org Research has demonstrated that this compound can dissolve significant amounts of certain sugar alcohols. scienceopen.comnih.gov The solubility of erythritol, sorbitol, and xylitol (B92547) in this ionic liquid has been measured across a range of temperatures. scienceopen.comnih.gov

The data reveals that the solubility of these sugar alcohols increases with temperature. This property is crucial for designing extraction and purification processes for biomass-derived chemicals.

Table 1: Experimental Solubility of Sugar Alcohols in this compound

Modeling of Solid-Liquid Equilibria (PC-SAFT, λh Equation, Modified Apelblat)

To better understand and predict the solubility behavior of solutes in this compound, various thermodynamic models are employed. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), the λh equation, and the modified Apelblat equation are prominent models used to correlate experimental solid-liquid equilibria data. scienceopen.comnih.gov

The PC-SAFT model, a powerful equation of state, has been successfully applied to model the solubility of sugar alcohols in dicyanamide-based ionic liquids. cohlife.orgnih.gov This approach considers the molecular interactions and has shown to be applicable for modeling the solubility of xylitol and sorbitol. cohlife.org For these systems, model parameters are often fitted to experimental data, such as pure ionic liquid density and solute solubility, to achieve accurate predictions. cohlife.org Similarly, semi-empirical models like the modified Apelblat and λh equations have been used to correlate the solubility data of sugar alcohols in various ionic liquids, including those with dicyanamide anions. scienceopen.comnih.gov These models are crucial for process design and optimization in applications involving these systems. nih.gov

Vapor-Liquid Equilibrium (VLE) Studies

Vapor-liquid equilibrium (VLE) data is fundamental for designing and optimizing distillation processes. The use of ionic liquids as entrainers to break azeotropes is a significant area of VLE research.

Azeotropic System Breakage Analysis

Ionic liquids, due to their negligible vapor pressure, are considered promising entrainers for separating azeotropic mixtures via extractive distillation. conicet.gov.arfigshare.comtue.nl Research has shown that dicyanamide-based ionic liquids can effectively alter the relative volatility of components in an azeotropic mixture.

For instance, 1-ethyl-3-methylimidazolium dicyanamide was identified as a potential candidate for breaking the water-isopropanol azeotrope. dtu.dkresearchgate.net The addition of the ionic liquid to the system modifies the activity coefficients of the components, leading to the elimination of the azeotropic point. acs.org The Non-Random Two-Liquid (NRTL) model is often used to predict and correlate the VLE of these ternary systems, confirming the ability of the ionic liquid to break the azeotrope. dtu.dkresearchgate.net While specific studies focusing solely on this compound for azeotrope breaking are part of broader screening studies, the effectiveness of the dicyanamide anion suggests its potential in such applications. dtu.dkresearchgate.net

Compound Names

Table 2: List of Chemical Compounds

Modeling VLE Data (NRTL, e-NRTL, Wilson, UNIQUAC)

The accurate modeling of vapor-liquid equilibrium (VLE) data is crucial for the design and optimization of separation processes involving ionic liquids. For systems containing this compound ([DMIM][DCA]), various thermodynamic models are employed to correlate experimental data and predict phase behavior. While specific VLE data for [DMIM][DCA] is not extensively available in the public domain, research on structurally similar ionic liquids, such as 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), provides valuable insights into the application of models like the Non-Random Two-Liquid (NRTL), electrolyte NRTL (e-NRTL), Wilson, and UNIQUAC equations.

These models are essential for representing the non-ideal behavior of mixtures containing ionic liquids, which arises from the complex intermolecular interactions between the ionic and molecular components. The choice of model and its parameters are critical for achieving a good representation of the experimental VLE data.

Research Findings on a Closely Related Compound: 1-Ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA])

A notable study investigated the isobaric VLE for the ternary system of acetone + methanol + 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) and the corresponding binary systems involving the ionic liquid at a pressure of 100 kPa. datapdf.com This research is particularly relevant due to the structural similarity between [EMIM][DCA] and [DMIM][DCA]. The study successfully utilized the electrolyte Non-Random Two-Liquid (e-NRTL) model to correlate the experimental VLE data. datapdf.com

The e-NRTL model is an extension of the NRTL model, specifically developed to account for the presence of electrolytes in a solution. It considers both long-range electrostatic interactions and short-range molecular and ionic interactions. The model proved suitable for describing the VLE of systems containing [EMIM][DCA]. datapdf.com The addition of [EMIM][DCA] was found to have a significant "salting-out" effect, enhancing the relative volatility of acetone to methanol and even eliminating the azeotrope at a specific ionic liquid mole fraction. datapdf.com

The successful application of the e-NRTL model to the [EMIM][DCA] system suggests its potential applicability for modeling VLE data of systems containing this compound as well. The binary interaction parameters obtained from such modeling are crucial for process simulations.

While the aforementioned study focused on the e-NRTL model, other research on various ionic liquid systems has demonstrated the utility of the standard NRTL, Wilson, and UNIQUAC models for correlating VLE data. researchgate.net These models are widely used in chemical process simulators and can provide good correlations for binary and multicomponent systems containing ionic liquids. For instance, the NRTL model has been shown to be reliable for handling non-ideal conditions in various binary and multi-component systems.

The selection of a particular model often depends on the specific system, the availability of experimental data for parameter regression, and the desired accuracy of the prediction. For systems involving ionic liquids, where strong intermolecular forces are present, models that can accurately capture these non-idealities are preferred.

Below are data tables from the study on the binary systems of acetone + [EMIM][DCA] and methanol + [EMIM][DCA] at 100 kPa, which illustrate the type of experimental data required for modeling.

Table 1: Experimental Vapor-Liquid Equilibrium Data for the Acetone (1) + [EMIM][DCA] (2) System at 100 kPa

| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |

| 335.15 | 0.897 | 0.999 |

| 342.35 | 0.789 | 0.998 |

| 353.15 | 0.648 | 0.997 |

| 368.75 | 0.482 | 0.994 |

| 385.95 | 0.331 | 0.989 |

Data sourced from a study on a closely related compound, 1-ethyl-3-methylimidazolium dicyanamide. datapdf.com

Table 2: Experimental Vapor-Liquid Equilibrium Data for the Methanol (1) + [EMIM][DCA] (2) System at 100 kPa

| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |

| 340.25 | 0.901 | 0.999 |

| 345.85 | 0.803 | 0.998 |

| 354.15 | 0.672 | 0.997 |

| 367.45 | 0.505 | 0.994 |

| 383.05 | 0.349 | 0.989 |

Data sourced from a study on a closely related compound, 1-ethyl-3-methylimidazolium dicyanamide. datapdf.com

The correlation of such data with models like NRTL, e-NRTL, Wilson, and UNIQUAC allows for the determination of binary interaction parameters. These parameters are vital for simulating and designing industrial processes such as extractive distillation, where ionic liquids like this compound could be employed.

Transport Phenomena Studies in 1,3 Dimethylimidazolium Dicyanamide

Electrical Conductivity Research

The ability of an ionic liquid to conduct electricity is a key parameter for its use in electrochemical devices. Research on 1,3-dimethylimidazolium (B1194174) dicyanamide (B8802431) has provided detailed insights into its conductive properties.

Temperature Dependence and Ionic Dissociation

The electrical conductivity of 1,3-dimethylimidazolium dicyanamide is significantly influenced by temperature. As the temperature increases, the conductivity of this ionic liquid also increases. For instance, the electrical conductivity of this compound has been measured to range from 3.47 to 104.01 mS/cm over a temperature range. electrochemsci.org This temperature dependence is well-described by the Vogel-Fulcher-Tammann (VFT) equation, which is a common model for the transport properties of glass-forming liquids. electrochemsci.org

The molar conductivity, which accounts for the molar concentration of the ionic liquid, also shows a positive correlation with temperature, increasing from 0.62 to 12.56 S·cm²/mol as the temperature rises from 303.15 K to 353.15 K. electrochemsci.org This behavior is attributed to the increased mobility of the ions at higher temperatures.

Studies have indicated that this compound exhibits a high degree of ionic dissociation. electrochemsci.orgmsesupplies.com This means that the constituent ions, the 1,3-dimethylimidazolium cation and the dicyanamide anion, are largely separated in the liquid state, which contributes to its relatively high electrical conductivity compared to other ionic liquids with the same cation but different anions. electrochemsci.org The weaker cation-anion interaction in dicyanamide-based ionic liquids is considered a primary reason for their favorable transport properties. acs.org

| Temperature (K) | Electrical Conductivity (mS/cm) | Molar Conductivity (S·cm²/mol) |

|---|

Correlation with Molecular Structure (Walden Plots)

Walden plots, which relate molar conductivity to the fluidity (the inverse of viscosity), are a useful tool for assessing the "ionicity" of an ionic liquid. For an ideal ionic liquid, the Walden plot would be a straight line with a slope of unity, indicating that the ions are fully dissociated and their mobility is only limited by the viscosity of the medium.

Research on a series of 1-alkyl-3-methylimidazolium dicyanamide ionic liquids has confirmed their high ionicity through Walden plot analysis. acs.org The data points for these ionic liquids fall close to the ideal line, suggesting a high degree of ion dissociation and that the enhanced dissociation of ions contributes to both ionic fluidity and conductivity. acs.org This high ionicity is a desirable characteristic for electrolyte applications.

Viscosity Investigations

Viscosity is a measure of a fluid's resistance to flow and is another critical transport property for ionic liquids, impacting their handling and performance in applications requiring mass transport.

Temperature Dependence and Structure-Viscosity Relationships

Similar to electrical conductivity, the viscosity of this compound is highly dependent on temperature. As the temperature increases, the viscosity decreases significantly. electrochemsci.org For example, the viscosity of this compound at 303.15 K is 11.98 mPa·s. electrochemsci.org This inverse relationship is a common characteristic of liquids and is particularly pronounced in ionic liquids due to the strong intermolecular forces.

The molecular structure of the constituent ions plays a significant role in determining the viscosity. In the case of this compound, the relatively small size and symmetrical nature of the 1,3-dimethylimidazolium cation, along with the V-shaped and non-spherical structure of the dicyanamide anion, contribute to its lower viscosity compared to other ionic liquids with larger or more complex ions. electrochemsci.orgacs.org The weaker cation-anion interactions in dicyanamide-based ionic liquids also lead to lower viscosities. acs.org

| Temperature (K) | Viscosity (mPa·s) |

|---|

Activation Energies for Viscous Flow

The temperature dependence of viscosity can be quantified by the activation energy for viscous flow. This value represents the energy barrier that molecules must overcome to move past each other. A lower activation energy implies a less viscous fluid and a weaker dependence of viscosity on temperature. While specific values for the activation energy of viscous flow for this compound were not found in the provided search results, the general principle is that it can be determined from the slope of an Arrhenius plot of the natural logarithm of viscosity versus the inverse of absolute temperature.

Diffusion Coefficient Measurements

The diffusion coefficient measures the rate at which particles spread out from a region of high concentration to a region of low concentration. It is a fundamental transport property that is closely related to both conductivity and viscosity.

While specific diffusion coefficient measurements for neat this compound were not detailed in the provided search results, studies on related systems, such as 1-ethyl-3-methylimidazolium (B1214524) dicyanamide in aqueous solutions, have been conducted. acs.org These studies utilize techniques like the Taylor dispersion method to determine the limiting diffusion coefficients and molar conductivities. acs.org Such research helps in understanding the mass transfer characteristics of these ionic liquids, which is essential for their application in areas like reaction media and separation processes.

Limiting Diffusion Coefficients in Aqueous Systems

The limiting diffusion coefficient provides insight into the mobility of an ionic liquid in a solvent at infinite dilution. Research into the aqueous solutions of imidazolium-based ionic liquids has provided valuable data in this area.

A study focusing on 1-ethyl-3-methylimidazolium-based ionic liquids measured the limiting diffusion coefficients in water at various temperatures using the Taylor dispersion method. researchgate.net For 1-ethyl-3-methylimidazolium dicyanamide ([C₂mim][N(CN)₂]), the experimental data revealed a clear temperature dependency. researchgate.net The limiting diffusion coefficients were found to increase with temperature, which can be attributed to the decrease in the viscosity of the aqueous solution, thereby enhancing ion mobility. researchgate.netacs.org

The relationship between the limiting diffusion coefficient and temperature for 1-ethyl-3-methylimidazolium dicyanamide in aqueous solution is presented in the table below.

Table 1: Limiting Diffusion Coefficients of 1-Ethyl-3-methylimidazolium Dicyanamide in Water at Different Temperatures

| Temperature (K) | Limiting Diffusion Coefficient (10⁻⁹ m²/s) |

|---|---|

| 303.2 | 1.15 |

| 308.2 | 1.30 |

| 313.2 | 1.46 |

| 318.2 | 1.63 |

| 323.2 | 1.81 |

Data sourced from studies on 1-ethyl-3-methylimidazolium dicyanamide.

The temperature dependence of these diffusion coefficients was successfully represented by a linear empirical equation. researchgate.net Furthermore, the study highlighted that the Nernst-Haskell equation could satisfactorily predict the diffusion coefficients for most of the ionic liquids investigated. researchgate.net It was also noted that assuming an Arrhenian transfer of mass in the aqueous system, a limiting activation energy for diffusion could be estimated. acs.org

Mass Transport Efficiency

The efficiency of mass transport in ionic liquids is a critical factor for their application in areas such as electrolytes in batteries and as reaction media. acs.orgnih.gov This efficiency is intrinsically linked to properties like viscosity and electrical conductivity, which are measures of the ease of ion movement. acs.org

For 1-ethyl-3-methylimidazolium dicyanamide, studies have shown that the addition of water can significantly lower the viscosity, which in turn enhances the diffusion of ions and improves mass transport. acs.orgacs.org The investigation of transport properties of electrolytes containing this ionic liquid revealed that both viscosity and conductivity are thermally activated processes, often following an Arrhenius-type behavior where conductivity increases and viscosity decreases with rising temperature. acs.orgnih.gov

The table below summarizes key transport properties for a related imidazolium (B1220033) dicyanamide ionic liquid, which provides an indication of its mass transport characteristics.

Table 2: Selected Transport Properties of 1-Butyl-3-methylimidazolium Dicyanamide at 25°C

| Property | Value |

|---|---|

| Viscosity | 28 cP |

| Density | 1.06 g/cm³ |

| Electrical Conductivity | 9.53 mS/cm |

Data for a related dicyanamide-based ionic liquid. iolitec.de

The ionicity of the ionic liquid, which reflects the degree of dissociation into free ions, is also a significant factor in mass transport. For pure 1-ethyl-3-methylimidazolium dicyanamide, the ionicity has been estimated to be around 66%, which is considered relatively high and suggests a significant presence of free ions available for transport. acs.org

Electrochemical Research and Applications

Electrochemical Stability Window Determination

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the potential range within which it remains stable without being oxidized or reduced. For 1,3-dimethylimidazolium (B1194174) dicyanamide (B8802431) ([Mmim][N(CN)₂]), the ESW is generally higher than 4 V. electrochemsci.org This wide window is a significant advantage, particularly for high-voltage energy storage applications. nih.gov

The stability is dictated by the electrochemical limits of its constituent ions. The anodic (oxidation) limit is determined by the dicyanamide anion, while the cathodic (reduction) limit is set by the 1,3-dimethylimidazolium cation. electrochemsci.org Studies on the 1,3-dimethylimidazolium ([Mmim]⁺) cation in other ionic liquid systems confirm its high stability, which is attributed to its structure that avoids certain degradation pathways. nih.govacs.org The combination of the stable [Mmim]⁺ cation and the dicyanamide anion results in an ionic liquid with higher electrochemical stability compared to many other 1-alkyl-3-methylimidazolium-based liquids with the same anion. electrochemsci.org This enhanced stability is likely due to stronger cation-anion interactions and the inherent stability of the cation itself. electrochemsci.org

Electrochemical Properties of 1,3-Dimethylimidazolium dicyanamide

| Property | Value | Reference Electrode | Working Electrode | Source |

|---|---|---|---|---|

| Electrochemical Stability Window (ESW) | > 4 V | Not Specified | Pt plate | electrochemsci.org |

| Anodic Limit (Oxidation) | Positive Potential Peak | Not Specified | Pt plate | electrochemsci.org |

| Cathodic Limit (Reduction) | Negative Potential Peak | Not Specified | Pt plate | electrochemsci.org |

Cyclic Voltammetry and Impedance Spectroscopy

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques used to characterize the electrochemical behavior of electrolytes.

CV studies of this compound, conducted at a Platinum (Pt) plate electrode at 303.15 K, display classic voltammograms with distinct oxidation and reduction peaks. electrochemsci.org The peak at positive potentials corresponds to the oxidation of the dicyanamide anion, while the peak at negative potentials is attributed to the reduction of the 1,3-dimethylimidazolium cation. electrochemsci.org These measurements are fundamental in determining the electrochemical stability window. electrochemsci.org Impedance measurements have also been employed to further investigate the properties of this ionic liquid, specifically for determining differential capacitance. electrochemsci.org

Differential capacitance measurements provide insight into the structure of the electrochemical double layer (EDL) formed at the electrode-electrolyte interface. For this compound, differential capacitance has been investigated at a Pt electrode using impedance measurements. electrochemsci.org These studies are crucial for understanding how ions arrange themselves at the electrode surface under an applied potential, which is a key factor in the performance of electrochemical capacitors. electrochemsci.org Research indicates that this compound exhibits a higher dissociation of ions compared to some other related ionic liquids. electrochemsci.org

The adsorption of ions onto the electrode surface is a key process in EDL formation and can influence reaction kinetics. In the case of 1,3-dimethylimidazolium-based ionic liquids, the [Mmim]⁺ cations are prone to adsorb onto Pt plate electrodes. electrochemsci.org The extent of this adsorption is related to the strength of the interaction between the cation and the anion in the bulk liquid. electrochemsci.org A lower cation-anion interaction can lead to a greater tendency for the cation to adsorb onto the electrode surface. electrochemsci.org The relatively high degree of ion dissociation in this compound suggests a specific balance of interactions that governs the adsorption behavior at the electrode interface. electrochemsci.org

Development as Electrolytes in Energy Storage Devices

The favorable electrochemical properties of this compound, such as its wide stability window and high ionic conductivity, position it as a promising electrolyte for energy storage devices. electrochemsci.orgmdpi.com Ionic liquids are increasingly considered green alternatives to traditional volatile organic solvents in devices like batteries and supercapacitors. mdpi.comhnsincere.com

While specific applications of this compound in commercial batteries are not widely documented, the inherent stability of the 1,3-dimethylimidazolium cation makes it highly suitable for battery electrolytes. nih.govacs.org For instance, the [Mmim]⁺ cation has been successfully used in electrolytes for high-voltage fluoride-ion batteries, where its chemical stability towards the reactive fluoride (B91410) ion was a key advantage. nih.govacs.org This demonstrates the potential of the cation to perform well in demanding battery chemistries. The development of electrolytes based on the [Mmim]⁺ cation is a promising area of research for next-generation batteries. nih.gov

Supercapacitors, or electrochemical double-layer capacitors (EDLCs), rely on the formation of an EDL at the interface between an electrode and an electrolyte. mdpi.com The properties of the electrolyte are therefore paramount to the device's performance. The planar structure of the dicyanamide anion has been noted as being compatible with 2-D graphene networks used in supercapacitor electrodes, facilitating the reversible adsorption and desorption of ions during charge and discharge cycles. researchgate.net This has been observed in systems using other imidazolium-dicyanamide ionic liquids. researchgate.net Given the high conductivity and wide electrochemical window of this compound, it stands as a strong candidate for use as an electrolyte in high-performance supercapacitors. electrochemsci.org

Catalytic Applications and Reaction Media Studies

1,3-Dimethylimidazolium (B1194174) Dicyanamide (B8802431) as a Reaction Solvent

Ionic liquids based on the dicyanamide anion, such as 1,3-dimethylimidazolium dicyanamide and its ethyl and butyl analogs, are recognized for their low viscosity and ability to dissolve a wide array of both inorganic and organic compounds, including unprotected saccharides. electronicsandbooks.com This broad solvency makes them attractive alternatives to traditional volatile organic solvents.

Facilitation of Organic Reactions (e.g., O-acetylation)

Dicyanamide-based ionic liquids, including the 1,3-dimethylimidazolium variant, have been shown to be not only effective solvents but also active base catalysts for the O-acetylation of alcohols and carbohydrates. electronicsandbooks.com The O-acetylation of hydroxyl groups is a fundamental protection strategy in carbohydrate chemistry. electronicsandbooks.com

In a notable study, the acetylation of various alcohols and saccharides was investigated using butylmethylimidazolium (B1222432) dicyanamide ([bmIm][dca]) and ethylmethylimidazolium dicyanamide ([emIm][dca]). electronicsandbooks.com These ionic liquids facilitated rapid and high-yield acetylation under mild conditions. For instance, the acetylation of D-glucose with acetic anhydride (B1165640) in [bmIm][dca] at room temperature was completed efficiently, and at 50°C, the reaction was finished within 5 minutes. electronicsandbooks.com This demonstrates the dual role of the ionic liquid as both a solvent and a catalyst, offering a cleaner and faster alternative to conventional methods that often employ toxic solvents like pyridine. electronicsandbooks.com The catalytic activity is attributed to the dicyanamide anion. electronicsandbooks.com

Table 1: Acetylation of Various Alcohols in [bmIm][dca]

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| D-Glucose | 5 (at 50°C) | >95 |

| β-Methyl Glucopyranoside | 5 (at 50°C) | >95 |

| N-Acetylneuraminic Acid | 15 (at 50°C) | >95 |

| Naphthol | 5 (at 25°C) | >95 |

| Cyclohexanol | 10 (at 25°C) | >95 |

| tert-Butanol | 120 (at 25°C) | >95 |

Data sourced from a study on O-acetylation in dicyanamide-based ionic liquids. electronicsandbooks.com

Role in Enzymatic Catalysis Systems

While specific studies focusing solely on this compound in enzymatic catalysis are not extensively detailed in the provided context, the broader class of imidazolium-based ionic liquids is known to be applicable in this field. alfa-chemistry.com Enzymes are highly efficient protein catalysts that accelerate specific biochemical reactions. nih.gov The environment in which an enzyme operates is crucial for its activity and stability. Ionic liquids are explored as media for enzymatic reactions due to their potential to enhance enzyme stability, and in some cases, activity, compared to traditional aqueous or organic solvents. alfa-chemistry.com The dynamical nature of enzymes, involving a complex ensemble of interconverting conformations, is fundamental to their catalytic mechanism. nih.gov The choice of solvent, such as an ionic liquid, can influence this conformational landscape and thereby modulate catalytic efficiency. nih.gov

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics of this compound and related ionic liquids is crucial for their safe and effective application. Research in this area has focused on their thermal decomposition, oxidation reactions, and fundamental reaction pathways.

Thermal Decomposition Pathways and Products

The thermal decomposition of alkylimidazolium ionic liquids with cyano-functionalized anions, including dicyanamide, primarily proceeds through two main pathways: deprotonation of the cation by the anion and dealkylation of the imidazolium (B1220033) cation by the anion. escholarship.orgacs.org Secondary reactions can include cyclization of the cation and substitution at the C2 position of the imidazolium ring. escholarship.orgacs.org

Thermogravimetric analysis (TGA) of 1-ethyl-3-methylimidazolium (B1214524) dicyanamide reveals a mass loss onset temperature above 510 K, with distinct peaks at 590 K and 690 K. escholarship.org This indicates multiple thermal decomposition processes occurring at different temperatures, which can lead to the formation of non-volatile solid products. escholarship.org For 1-butyl-3-methylimidazolium dicyanamide, non-isothermal TGA studies determined the activation energy for decomposition to be in the range of 147–150 kJ·mol⁻¹. researchgate.net

**7.3.2. Oxidation Reactions (e.g., with NO₂) **

Direct dynamics trajectory simulations of the oxidation of 1-ethyl-3-methylimidazolium dicyanamide (EMIM⁺DCA⁻) by NO₂ showed that the reactions are initiated by intra-ion-pair proton transfer and/or alkyl abstraction. nih.gov The products of these initial reactions, which include various imidazolium-derived species and alkyl-dicyanamide compounds, subsequently react with NO₂. nih.gov

Proton Transfer and Alkyl Abstraction Mechanisms

Proton transfer and alkyl abstraction are fundamental reaction mechanisms in dialkylimidazolium dicyanamide ionic liquids. nih.gov These intra-ion-pair reactions are crucial in initiating further reactivity, such as oxidation. nih.gov

Two significant exoergic pathways have been identified:

Proton Transfer : The transfer of a β-proton from the alkyl group of the imidazolium cation to the dicyanamide anion, leading to the elimination of the corresponding alkene. nih.gov

Alkyl Abstraction : The dicyanamide anion abstracts an alkyl group from the cation via a second-order nucleophilic substitution (S_N2) mechanism. nih.gov

These initial reactions produce a mixture of reactive species, including carbene precursors, alkylimidazoles, alkenes, and alkyl-dicyanamide, which can then undergo further reactions. nih.gov The relative reactivity of different dialkylimidazolium dicyanamide ionic liquids can be influenced by factors such as the reaction path degeneracy for proton transfer. nih.gov

Applications in Separation Science and Technology

Extractive Distillation Processes

Extractive distillation is a widely used technique for separating mixtures with close boiling points or those that form azeotropes. The process involves introducing a solvent, or entrainer, which alters the relative volatility of the components in the mixture, thereby facilitating their separation. Ionic liquids, including [DMIM][DCA], have been explored as potential entrainers due to their ability to modify the phase behavior of such challenging mixtures.

The separation of azeotropic mixtures like acetone (B3395972) + methanol (B129727) is a common challenge in the chemical industry. While various ionic liquids have been tested for this purpose, specific studies detailing the use of 1,3-Dimethylimidazolium (B1194174) dicyanamide (B8802431) for the acetone + methanol or the trioxane + water azeotropes were not prominent in the reviewed literature. However, research on closely related compounds provides insight into the potential of the dicyanamide anion in these systems. For instance, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][DCA]) has been successfully used as an entrainer to separate tert-Butyl alcohol and water mixtures researchgate.net. This demonstrates the capability of the imidazolium-dicyanamide class of ionic liquids to break azeotropes in alcohol-water systems.

The efficiency of an entrainer is its ability to effectively alter the relative volatility of the components to be separated. [DMIM][DCA] has been evaluated as a potential entrainer for the separation of hydrocarbon mixtures. In a study investigating the separation of 1-hexene from n-hexane, [DMIM][DCA] was one of several ionic liquids screened for its performance researchgate.netresearchgate.net. The vapor-liquid equilibria for the 1-hexene/n-hexane/[DMIM][DCA] system were measured at 333.15 K researchgate.netresearchgate.net.

The research found that at low concentrations of the hydrocarbon feed, the separation ability of [DMIM][DCA] was comparable to that of 1-butyl-3-methylimidazolium tetrafluoroborate ([C4MIM]+[BF4]−) and slightly less effective than 1,3-dimethylimidazolium tetrafluoroborate ([C2MIM]+[BF4]−) researchgate.netresearchgate.net. These findings establish [DMIM][DCA] as a viable entrainer for olefin/paraffin separations, a critical process in the petrochemical industry researchgate.net.

| Ionic Liquid | Relative Separation Ability |

|---|---|

| [C2MIM]+[BF4]− | Highest |

| [C4MIM]+[BF4]− | Intermediate |

| [C2MIM]+[N(CN)2]− ([DMIM][DCA]) | Intermediate (≈ [C4MIM]+[BF4]−) |

| [C8MIM]+[BF4]− | Lower |

| [C8Chin]+[BTA]− | Lowest |

Data derived from studies on vapor-liquid equilibria for 1-hexene/n-hexane/ionic liquid systems researchgate.netresearchgate.net.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation process that relies on the differential solubility of a compound between two immiscible liquid phases. Ionic liquids are often employed as one of these phases due to their high solvation capacity for a wide range of compounds.

The removal of sulfur-containing compounds like thiophene and dibenzothiophene from fuels is a critical environmental objective. While extensive research has been conducted on using various ionic liquids for extractive desulfurization, specific data focusing solely on the performance of [DMIM][DCA] is limited in the available literature. However, the dicyanamide anion, in general, has been shown to be effective. Studies on related ionic liquids such as 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]) and 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) have demonstrated their potential in extracting sulfur compounds from fuel streams. The mechanism often involves favorable interactions between the aromatic sulfur compound and the ionic liquid components.

[DMIM][DCA] has been identified as a solvent for the separation and extraction of specific organic compounds. Research has been conducted on the solubility of various sugar alcohols in a range of ionic liquids, including [DMIM][DCA] scienceopen.comresearchgate.netnih.gov. The ability of [DMIM][DCA] to dissolve these compounds is a prerequisite for developing potential extraction processes from biomass or aqueous solutions scienceopen.comresearchgate.netnih.gov.

| Organic Compound Class | Specific Compounds Studied | Temperature Range (K) | Significance |

|---|---|---|---|

| Sugar Alcohols | Erythritol, Xylitol (B92547), Sorbitol, etc. | 305.60 – 387.92 | Provides fundamental data for designing extraction processes from biomass scienceopen.comresearchgate.netnih.gov. |

| Hydrocarbons | 1-Hexene, n-Hexane | 333.15 | Evaluates its use as a selective solvent in LLE for olefin/paraffin separation researchgate.netresearchgate.net. |

Data compiled from machine learning studies on sugar alcohol solubility and experimental studies on hydrocarbon separation researchgate.netresearchgate.netscienceopen.comresearchgate.netnih.gov.

In the realm of metal separation, dicyanamide-based ionic liquids have been used to facilitate the coordination of metal ions, which is a key step in their separation and extraction. Research has demonstrated that dissolving lanthanide salts directly into dicyanamide-based ionic liquids forces the coordination of the dicyanamide anions to the metal center. This methodology provides a robust route to forming lanthanide-dicyanamide complexes, which can be leveraged for the challenging separation of f-element metals.

Gas Separation Technologies

Ionic liquids are investigated for gas separation applications, such as CO₂ capture, due to their ability to physically or chemically absorb certain gases. While the potential of ionic liquids in this field is significant, literature specifically detailing the application of this compound for gas separation is not currently available. Research in this area has tended to focus on other imidazolium-based ionic liquids with different anions or with longer alkyl chains on the cation, such as 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]), which has been studied for its CO₂ absorption capabilities.

CO2 Capture and Absorption Capacity

The ionic liquid this compound and its close analogues, such as 1-ethyl-3-methylimidazolium dicyanamide ([emim][DCA]), have been investigated for their potential in carbon dioxide (CO2) capture, a critical technology for mitigating greenhouse gas emissions. The unique properties of ionic liquids, including their low vapor pressure and high thermal stability, make them attractive alternatives to traditional amine-based solvents for CO2 absorption.

Research into the CO2 absorption mechanisms of imidazolium-based ionic liquids with the dicyanamide anion has shown a significant affinity for CO2 at the gas-liquid interface. Density profiles have indicated a higher density of CO2 in [emim][DCA] compared to other ionic liquids like 1-ethyl-3-methylimidazolium thiocyanate ([emim][SCN]), highlighting the influence of the anion's composition on CO2 solubility.

The solubility of CO2 in [emim][DCA] has been experimentally determined across a range of temperatures and pressures relevant to industrial flue gas conditions. Studies have measured CO2 solubilities from approximately 298 K to 373 K and pressures up to 300 kPa. nih.gov From these solubility data, thermodynamic properties such as Henry's law constants, partial molar volume at infinite dilution, absorption enthalpies, Gibbs free energy changes, and absorption entropies have beencalculated to provide a comprehensive understanding of the CO2 absorption process. nih.gov

Below is a table summarizing the Henry's law constants for CO2 in 1-ethyl-3-methylimidazolium dicyanamide at various temperatures. A lower Henry's law constant indicates higher solubility.

Table 1: Henry's Law Constants of CO2 in 1-ethyl-3-methylimidazolium dicyanamide

| Temperature (K) | Henry's Law Constant (MPa) |

|---|---|

| 298.15 | 3.58 |

| 313.15 | 4.90 |

| 333.15 | 6.88 |

| 353.15 | 9.21 |

This data is for the closely related compound 1-ethyl-3-methylimidazolium dicyanamide.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to further elucidate the interactions between CO2 and the ionic liquid at a molecular level, providing a basis for the observed solubility differences among various ionic liquids. nih.gov

Polymeric Membranes for Gas Separation (e.g., CO2/H2)

Ionic liquids like this compound and its analogues are also utilized in the fabrication of polymeric membranes for gas separation applications, such as the separation of carbon dioxide (CO2) from hydrogen (H2). This is a crucial process in pre-combustion carbon capture and hydrogen purification.

One approach involves the creation of ion-gel membranes, where an ionic liquid is incorporated into a polymer matrix. For instance, 1-ethyl-3-methylimidazolium dicyanamide ([emim][DCA]) has been used to prepare blend membranes with polyvinyl alcohol (PVA). acs.org These membranes have demonstrated potential for effective CO2/H2 separation. The incorporation of the ionic liquid into the polymer structure can enhance the membrane's performance by leveraging the high CO2 solubility of the ionic liquid.

Research has shown that ion-gel membranes comprising [emim][DCA] and a PVA/poly(N,N-dimethylacrylamide) (PDMAAm) double-network structure exhibit promising CO2 separation performance. acs.org These membranes have achieved high CO2 permeability, a measure of the rate at which CO2 can pass through the membrane, along with good selectivity for CO2 over other gases like nitrogen (N2). acs.org

The performance of these polymeric membranes is influenced by the concentration of the ionic liquid within the polymer matrix. Studies on PVA/[emim][DCA] blend membranes have been conducted with varying weight percentages of the ionic liquid to optimize the separation characteristics. acs.org The structural analysis of these membranes has revealed that the addition of the ionic liquid can affect the crystalline structure of the polymer, which in turn influences the gas transport properties. acs.org

Chromatographic Applications

Stationary Phase in Gas-Liquid Chromatography (Determination of Activity Coefficients at Infinite Dilution)

Ionic liquids, owing to their negligible volatility, high thermal stability, and tunable solvent properties, have garnered significant interest as stationary phases in gas-liquid chromatography (GLC). The determination of activity coefficients at infinite dilution (γ∞) is a crucial method for characterizing the thermodynamic interactions between solutes and a stationary phase. This data is fundamental for understanding the retention behavior of solutes and for designing separation processes.

While the use of various imidazolium-based ionic liquids as stationary phases in GLC has been reported, specific experimental data on the activity coefficients at infinite dilution for a wide range of organic solutes in this compound are not extensively available in the reviewed literature. Such studies would typically involve inverse gas chromatography (IGC), where the ionic liquid is coated onto a solid support and packed into a column, and the retention times of known solutes are measured to calculate their γ∞ values at different temperatures.

Selectivity and Capacity Analysis for Solute Separations

The performance of a stationary phase in chromatography is evaluated by its selectivity and capacity for separating different solutes. Selectivity (α) refers to the ability of the stationary phase to differentiate between two components in a mixture, leading to their separation. It is calculated as the ratio of the activity coefficients at infinite dilution of the two solutes. Capacity (k') relates to the extent to which a solute is retained by the stationary phase.

A detailed analysis of the selectivity and capacity of this compound as a stationary phase for various solute separations would require the experimental determination of activity coefficients at infinite dilution for a range of compounds, including alkanes, alkenes, aromatic hydrocarbons, alcohols, and ketones. This data would allow for the calculation of selectivity for key separation challenges, such as the separation of aromatic from aliphatic hydrocarbons.

Currently, comprehensive studies detailing the selectivity and capacity of this compound for a broad spectrum of solutes are not readily found in the public domain literature. Further research in this area would be valuable to fully assess its potential as a selective stationary phase in gas chromatography.

Advanced Materials Science and Nanotechnology Integration

Synthesis of Nanomaterials in 1,3-Dimethylimidazolium (B1194174) Dicyanamide (B8802431) Media

Ionic liquids, including those with dicyanamide anions, are recognized as effective reaction media for synthesizing a wide array of inorganic materials. nih.gov They can act as both a solvent and a template, influencing the formation and stabilization of nanostructures.

Research has demonstrated the successful synthesis of ultra-small gold nanoparticles in a closely related ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([Emim][DCA]). nih.govnih.gov In this process, the ionic liquid itself plays a dual role, acting as both a reducing agent and a stabilizing agent, which prevents the aggregation and further growth of the nanoparticles. nih.gov

The synthesis is achieved by dissolving a gold precursor, tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O), in the ionic liquid and stirring the mixture at temperatures ranging from 20°C to 80°C for up to 24 hours. nih.gov This method yields extremely small and stable gold clusters with a diameter of approximately 1.15 ± 0.10 nm, containing around 62 gold atoms. nih.govnih.gov The resulting dispersions of these gold clusters in the ionic liquid exhibit remarkable long-term stability, remaining stable for at least two years under ambient conditions. nih.govnih.gov The formation process is thought to follow a three-stage model involving cluster growth from gold nuclei, followed by an oriented attachment to form the colloidally stable clusters. nih.govnih.gov

| Parameter | Description | Finding | Source |

| Ionic Liquid | Medium for synthesis and stabilization | 1-ethyl-3-methylimidazolium dicyanamide ([Emim][DCA]) | nih.gov |

| Gold Precursor | Source of gold atoms | Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O) | nih.gov |

| Synthesis Temp. | Temperature range for the reaction | 20°C to 80°C | nih.govnih.gov |

| Resulting Size | Average diameter of the gold clusters | 1.15 ± 0.10 nm | nih.govnih.gov |

| Stability | Long-term stability of the nanoparticle dispersion | Stable for two years at ambient conditions | nih.govnih.gov |

Polymeric Composites and Membranes

Poly(vinyl alcohol) (PVA) is a biodegradable, non-toxic, and water-soluble polymer known for its excellent film-forming capabilities and chemical resistance. nih.govresearchgate.net These characteristics make it an attractive candidate for fabricating "green" membranes. nih.gov However, its high hydrophilicity often requires modification, such as crosslinking, to control its solubility and enhance stability in aqueous environments. nih.gov

Stable composite membranes have been successfully developed by blending PVA with 1-ethyl-3-methylimidazolium dicyanamide ([EMIM][DCA]). researchgate.net These membranes are prepared via a solution casting method with varying amounts of the ionic liquid, ranging from 9% to 53% by weight. researchgate.net The ionic liquid is physically trapped within the pores of the PVA matrix by capillary forces, which enhances the membrane's mechanical stability, particularly at higher temperatures. researchgate.net

The incorporation of the ionic liquid significantly alters the membrane's properties. Structural analyses have shown that increasing the [EMIM][DCA] content affects the crystalline orientation of the PVA. researchgate.net Furthermore, the addition of the ionic liquid lowers the glass transition temperature (Tg) and melting temperature (Tm) of the PVA. researchgate.net

Most notably, the gas transport properties of the membrane are transformed. For membranes with an ionic liquid content above 20 wt%, the transport mechanism becomes solubility-controlled, making them highly permeable to CO₂. researchgate.net A membrane containing 53 wt% of [EMIM][DCA] demonstrated a 2400-fold increase in CO₂ permeability compared to a neat PVA membrane, achieving an ideal CO₂/H₂ selectivity of 7.73. researchgate.net

| IL Content (wt%) | H₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | Ideal CO₂/H₂ Selectivity | Source |

| 0 (Neat PVA) | ~0.06 | ~0.03 | ~0.5 | researchgate.net |

| 53 | 8.65 | 66.9 | 7.73 | researchgate.net |

Potential in Functional Materials Design

The unique characteristics of dicyanamide-based ionic liquids, such as low viscosity and high conductivity, make them promising for the design of a wide range of functional materials. acs.orgresearchgate.net Their utility spans applications from energy to environmental science. alfa-chemistry.com

The development of PVA/[EMIM][DCA] blend membranes for gas separation is a prime example of their potential in creating functional materials. researchgate.net The high CO₂ permeability and selectivity of these membranes make them suitable for applications in carbon capture and hydrogen purification. researchgate.net

Beyond gas separation, these ionic liquids show promise in environmental remediation. A study using a related compound, 1-butyl-3-methylimidazolium dicyanamide, demonstrated its ability to effectively adsorb 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), one of the most toxic dioxin congeners. nih.gov The research indicated that the dicyanamide anion plays the dominant role in the interaction and that films or membranes made from this ionic liquid could be superior to the bulk liquid for capturing such pollutants. nih.gov The broad potential applications for these ionic liquids also include their use in batteries, fuel cells, metal plating, electropolishing, and as industrial solvents. alfa-chemistry.com

Computational and Theoretical Modeling Research

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are employed to elucidate the intrinsic properties of the 1,3-dimethylimidazolium (B1194174) dicyanamide (B8802431) ion pair in the absence of bulk solvent effects. These gas-phase calculations are crucial for understanding the fundamental interactions between the cation and anion.

DFT calculations are used to determine the most stable geometric arrangements of the 1,3-dimethylimidazolium dicyanamide ion pair. Studies on analogous imidazolium-based ILs show that the anion preferentially interacts with the most acidic protons of the imidazolium (B1220033) ring. bohrium.com For the 1,3-dimethylimidazolium cation, these are the protons on the imidazolium ring, particularly at the C2 position, and to a lesser extent, at the C4 and C5 positions.

The dicyanamide anion, [N(CN)₂]⁻, can position itself in various locations around the cation. The most stable conformations typically involve the anion located above the plane of the imidazolium ring, facilitating close contact and hydrogen bonding with the C2-H proton. aip.org Other local energy minima exist where the anion is situated in the plane of the ring. arxiv.org

Furthermore, for cations with longer alkyl chains like in [EMIM][DCA], different conformers exist based on the orientation of the ethyl group relative to the imidazolium ring (planar vs. non-planar), which influences the local distribution of the anion. arxiv.org While the 1,3-dimethylimidazolium cation is simpler, the orientation of the methyl groups can still lead to distinct, stable ion pair conformations.